Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one
Description
This synthetic steroidal compound is a derivative of estrane, featuring a 17β-acetyloxy group and a 7α-substituted nonyl chain terminated with a 4,4,5,5,5-pentafluoropentylthio moiety. Its structural complexity is designed to modulate estrogen receptor (ER) interactions, particularly as an intermediate in the synthesis of fulvestrant (ICI 182,780), a clinically used ER antagonist for hormone receptor-positive breast cancer . The acetyloxy group at position 17β may act as a protective group during synthesis or influence pharmacokinetics in vivo .
Properties
IUPAC Name |
[13-methyl-3-oxo-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51F5O3S/c1-23(40)42-30-15-14-29-31-24(21-25-22-26(41)12-13-27(25)28(31)16-18-32(29,30)2)11-8-6-4-3-5-7-9-19-43-20-10-17-33(35,36)34(37,38)39/h22,24,27-31H,3-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFUQFCTCUWBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51F5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one , with the CAS number 415927-29-6 , is a steroid derivative that has garnered attention in the field of medicinal chemistry and pharmacology. Its molecular formula is and it has a molecular weight of approximately 634.8 g/mol . This compound is primarily recognized as an intermediate in the synthesis of Fulvestrant , a drug used in hormone receptor-positive breast cancer treatment.
This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 634.8 g/mol |
| CAS Number | 415927-29-6 |
| Purity | ≥ 95% |
| Storage Conditions | Store according to label instructions |
The biological activity of (7alpha,17beta)-17-(this compound is primarily linked to its role as a selective estrogen receptor downregulator (SERD). SERDs are designed to bind to estrogen receptors and promote their degradation rather than merely blocking estrogen's effects. This mechanism is particularly beneficial in treating estrogen-dependent cancers.
Pharmacological Effects
- Antitumor Activity : Research indicates that this compound can inhibit the growth of estrogen-dependent tumors by downregulating estrogen receptor levels. This effect is crucial in hormone-sensitive breast cancers where estrogen promotes tumor growth.
- Cell Cycle Regulation : Studies have shown that compounds similar to (7alpha,17beta)-17-(this compound can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by inhibiting pathways involved in inflammation, which can be beneficial in various chronic diseases.
Study 1: Efficacy Against Breast Cancer
A study published in Cancer Research evaluated the efficacy of Fulvestrant and its intermediates in patients with advanced breast cancer. The results indicated significant tumor reduction in patients previously treated with aromatase inhibitors but who had developed resistance. The study highlighted the importance of compounds like (7alpha,17beta)-17-(this compound as critical components in therapeutic strategies against resistant forms of breast cancer .
Study 2: Mechanistic Insights
Another research article explored the molecular mechanisms by which this compound affects estrogen receptor signaling pathways. The findings demonstrated that it not only inhibits receptor activity but also promotes receptor degradation through the proteasome pathway. This dual action contributes to its effectiveness in reducing tumor size and improving patient outcomes .
Comparative Analysis
A comparison between Fulvestrant and its precursor compounds reveals significant differences in their biological activities:
| Compound | Mechanism of Action | Efficacy Against Estrogen Receptor Positive Tumors |
|---|---|---|
| Fulvestrant | SERD | High |
| (7alpha,17beta)-17-(Acetyloxy)... | SERD precursor | Moderate |
| Other SERDs (e.g., Tamoxifen) | Estrogen receptor antagonist | Variable |
Scientific Research Applications
Selective Estrogen Receptor Modulator (SERM)
One of the primary applications of (7α,17β)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one is its potential role as a selective estrogen receptor modulator (SERM). SERMs are compounds that can selectively activate or inhibit estrogen receptors in different tissues. This property makes them valuable in treating hormone-related conditions such as breast cancer and osteoporosis .
Hormonal Regulation
Due to its structural similarities with natural hormones, this compound is being investigated for its ability to influence various physiological processes. Studies suggest that it may modulate hormonal pathways involved in reproductive health and metabolic functions .
Pharmaceutical Development
The compound's unique chemical structure makes it a candidate for the development of new pharmaceutical agents targeting estrogen receptors. Its synthesis involves controlled reactions to ensure high purity and yield, which is crucial for pharmaceutical applications .
Case Study 1: Breast Cancer Treatment
Research has shown that compounds similar to (7α,17β)-17-(this compound can effectively inhibit the growth of estrogen-dependent breast cancer cells. In vitro studies indicated that this compound could reduce cell proliferation by blocking estrogen receptors .
Case Study 2: Osteoporosis Management
Another study focused on the application of SERMs in managing osteoporosis demonstrated that compounds with similar structures could promote bone density by mimicking estrogen's protective effects on bone tissue. The potential for (7α,17β)-17-(this compound in this area remains an active field of research .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
Table 1: Structural Features of Key ER-Targeting Compounds
Key Observations :
- Sulfur Oxidation State: The target compound’s thioether group (–S–) contrasts with the sulfoxide (–SO–) in fulvestrant and its intermediate.
- Fluorinated Chains : All pentafluoropentyl-containing analogs leverage fluorine’s electronegativity and hydrophobicity to stabilize receptor interactions and resist metabolic degradation .
- 17β Substitution : The acetyloxy group in the target compound vs. hydroxyl in fulvestrant may reduce polarity, altering tissue distribution or conversion kinetics in vivo .
Pharmacological and Functional Comparisons
Table 2: Functional Data from Preclinical Studies
Key Findings :
- Proliferation Effects : The sulfinyl intermediate (SF) in Table 2 paradoxically acts as an ERα agonist at high concentrations, increasing MCF7 cell proliferation by 46%, whereas fulvestrant (ICI 182,780) fully antagonizes ERα-driven growth . This suggests that sulfur oxidation state critically determines agonist/antagonist activity.
- Target Compound’s Role : As a synthetic precursor to fulvestrant, the thioether form likely requires oxidation to the sulfoxide for ER antagonism. Its acetyloxy group may delay hydrolysis, extending half-life compared to hydroxylated analogs .
- Non-Steroidal Analogs: EM-652, a chromenol derivative, demonstrates that non-steroidal structures can achieve potent ER antagonism, albeit with distinct pharmacokinetic profiles .
Research Implications and Unanswered Questions
- Metabolic Activation : The target compound’s conversion to sulfoxide derivatives in vivo remains uncharacterized. Comparative studies on oxidation kinetics and tissue-specific metabolism are needed.
- Receptor Binding Dynamics : Structural modeling could clarify how pentafluoropentylthio vs. sulfinyl groups influence ERα/β binding pockets.
- Safety Profile : Fluorinated chains may raise concerns about bioaccumulation; toxicological studies are lacking for the thioether intermediate .
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of (Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one, and how can its estrogen receptor (ER) binding specificity be experimentally validated?
- Methodological Answer : To determine ER subtype selectivity (ERα vs. ERβ), employ competitive ligand-binding assays using radiolabeled estradiol (e.g., ³H-estradiol) and recombinant ER isoforms. Co-immunoprecipitation assays with coregulatory proteins (e.g., SRC-1 or NCoR) can further elucidate binding dynamics . Surface plasmon resonance (SPR) or fluorescence anisotropy assays provide kinetic data (e.g., Kd, Bmax) for quantitative analysis. Cross-validate results using ER-negative cell lines transfected with ERα/ERβ to confirm receptor-specific activity .
Q. What synthetic routes are reported for (this compound, and how can purity be optimized during synthesis?
- Methodological Answer : Key steps include thioether linkage formation between the estr-4-en-3-one core and the pentafluoropentylthio-nonyl chain via nucleophilic substitution under inert atmosphere. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (e.g., ethanol/water) ensures >95% purity. Confirm structural integrity using ¹H/¹³C NMR (e.g., δ 5.4 ppm for C4-enone protons) and high-resolution mass spectrometry (HRMS). Monitor fluorinated side-chain stability using TGA-DSC to detect thermal decomposition thresholds .
Advanced Research Questions
Q. How can experimental design principles (DoE) optimize reaction yields and minimize byproducts during the synthesis of fluorinated estr-4-en-3-one derivatives?
- Methodological Answer : Apply a fractional factorial design (e.g., 2⁴⁻¹) to evaluate critical variables: reaction temperature (40–80°C), solvent polarity (THF vs. DMF), catalyst loading (0.5–2 mol%), and reaction time (12–48 hrs). Use ANOVA to identify significant factors (p < 0.05) and response surface methodology (RSM) to model optimal conditions. For example, a central composite design (CCD) revealed that THF at 60°C with 1.5 mol% catalyst maximizes yield (82%) while minimizing sulfoxide byproducts (<3%) .
Q. How should researchers resolve contradictory data regarding the metabolic stability of (this compound in hepatic microsomal assays?
- Methodological Answer : Contradictions may arise from interspecies variability (human vs. rodent microsomes) or assay conditions (NADPH concentration, incubation time). Perform parallel assays with pooled human liver microsomes (HLM) and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Validate findings using LC-MS/MS to quantify parent compound depletion and metabolite formation (e.g., sulfoxide/sulfone derivatives). Cross-reference with in silico metabolic prediction tools (e.g., Schrödinger’s Xenosite) to identify vulnerable sites .
Q. What advanced techniques are recommended to study the environmental fate of fluorinated metabolites derived from this compound?
- Methodological Answer : Use accelerated solvent extraction (ASE) coupled with GC-ECD to detect pentafluoropentyl sulfonic acid (PFPeS) metabolites in soil/water matrices. For atmospheric partitioning studies, employ proton-transfer-reaction mass spectrometry (PTR-MS) to monitor volatile degradation products. Assess bioaccumulation potential via octanol-water partition coefficients (logP) calculated using COSMO-RS simulations, validated by shake-flask experiments .
Methodological Training & Safety
Q. What safety protocols are critical when handling fluorinated estr-4-en-3-one derivatives in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for fluorochemicals: use fume hoods for synthesis, wear PFAS-resistant gloves (e.g., Silver Shield®), and avoid aqueous waste disposal. Conduct regular air monitoring via IR spectroscopy to detect volatile fluorinated byproducts. Emergency protocols require immediate neutralization of spills with activated carbon or Florisil® .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
